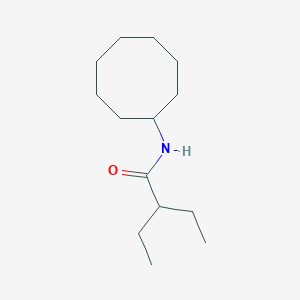

N-cyclooctyl-2-ethylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctyl-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c1-3-12(4-2)14(16)15-13-10-8-6-5-7-9-11-13/h12-13H,3-11H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHOLPPUCONICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N Cyclooctyl 2 Ethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for N-cyclooctyl-2-ethylbutanamide, is available in the public literature. This information is essential for the complete assignment of the molecular structure.

Multi-dimensional NMR for Comprehensive Structural Assignment

Without foundational 1D NMR data, the application of multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) cannot be discussed in the context of this compound. These experiments are critical for unambiguously assigning proton and carbon signals and establishing through-bond connectivity.

Dynamic NMR for Conformational Analysis of the Cyclooctyl Ring

A dynamic NMR study would provide insight into the conformational flexibility of the cyclooctyl ring in this compound. However, no variable-temperature NMR studies or related data for this compound have been reported, precluding any analysis of its conformational isomers and the energy barriers to their interconversion.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Specific mass spectrometry data for this compound is not publicly accessible.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule and confirming its elemental composition. In the absence of HRMS data for this compound, its molecular formula cannot be experimentally verified.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of this compound upon collision-induced dissociation. This information is invaluable for structural elucidation. As no such data is available, a discussion of its fragmentation pathways is not possible.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

No published IR or Raman spectra for this compound could be found. These vibrational spectroscopy techniques are essential for identifying the functional groups present in the molecule, such as the amide C=O and N-H bonds. Without this data, a detailed analysis of its vibrational modes cannot be performed.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form is available)

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed scientific literature. Therefore, crystallographic parameters such as the unit cell dimensions, space group, crystal system, and detailed intramolecular dimensions (bond lengths and angles) for the solid-state structure of this specific compound cannot be provided.

The determination of a molecule's three-dimensional structure through X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient size and quality. The process involves diffracting X-rays off the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the atomic arrangement.

Should a crystalline form of this compound be obtained in the future, X-ray crystallography would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing arrangement in the crystal lattice. This data would be crucial for understanding its physical properties and for computational modeling studies.

Derivatization and Functionalization of N Cyclooctyl 2 Ethylbutanamide for Chemical Research

Modification at the Amide Nitrogen

The amide nitrogen of N-cyclooctyl-2-ethylbutanamide serves as a key handle for introducing structural diversity. Its reactivity can be harnessed through various synthetic transformations, including N-alkylation and N-acylation, as well as for the attachment of chemical tags.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amides like this compound can be achieved under basic conditions. semanticscholar.org The amide proton can be removed by a strong base, such as sodium hydride, to generate a nucleophilic amidate anion, which can then react with an alkyl halide. The choice of base and solvent is critical to avoid competing side reactions. Alternatively, reductive amination protocols can be employed. researchgate.net

N-acylation introduces a second acyl group to the nitrogen atom, forming an imide. This transformation typically requires the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a base. mdpi.comresearchgate.net These reactions can be used to introduce a wide variety of functional groups to the amide nitrogen.

Table 1: Hypothetical Examples of N-Alkylation and N-Acylation of this compound

| Reagent | Product | Reaction Conditions |

|---|---|---|

| 1. NaH, THF; 2. CH₃I | N-cyclooctyl-N-methyl-2-ethylbutanamide | 0 °C to rt |

| Acetyl chloride, Pyridine | N-acetyl-N-cyclooctyl-2-ethylbutanamide | 0 °C to rt |

Introduction of Diverse Chemical Tags

The amide nitrogen is an ideal site for the introduction of chemical tags, such as fluorescent labels, biotin, or photoaffinity probes. These tagged derivatives are invaluable tools for studying the biological interactions of the parent molecule. The synthetic strategies for introducing these tags are similar to those used for N-alkylation and N-acylation, often involving the reaction of the amide with a tagged electrophile.

Functionalization of the 2-Ethylbutanamide (B1267559) Alkyl Chain

The 2-ethylbutanamide moiety offers opportunities for functionalization through the activation of its C-H bonds or through halogenation followed by cross-coupling reactions.

C-H Activation and Selective Functionalization

Recent advances in transition-metal-catalyzed C-H activation provide a powerful tool for the selective functionalization of alkyl chains. nih.gov For this compound, a directing group strategy could be employed, where the amide carbonyl oxygen directs a metal catalyst to activate a specific C-H bond on the 2-ethylbutyl group. This would allow for the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at a previously unreactive position.

Halogenation and Subsequent Cross-Coupling Reactions

Free-radical halogenation of the 2-ethylbutyl chain can introduce a halogen atom, which can then serve as a handle for further modifications. nih.govresearchgate.net The regioselectivity of halogenation can be influenced by the reaction conditions. The resulting alkyl halide can then participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. nih.govbohrium.comacs.org

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Halogenated Derivative | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| N-cyclooctyl-2-(1-bromoethyl)butanamide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-cyclooctyl-2-(1-phenylethyl)butanamide |

Chemical Transformations of the Cyclooctyl Ring

The cyclooctyl ring of this compound is another site for potential modification. While the C-H bonds of the cyclooctane (B165968) are generally unreactive, certain transformations can be envisioned. For instance, radical-based reactions could introduce functional groups onto the ring. More advanced strategies might involve ring-opening reactions to generate linear alkyl chains with functional groups at specific positions. Another possibility is the use of microorganisms or enzymes that can selectively hydroxylate cycloalkanes, which could then be further functionalized.

An extensive search of publicly available scientific literature and chemical databases has revealed no specific research detailing the derivatization, functionalization, or synthesis of analogs of the chemical compound this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" as per the requested outline and its specific subsections:

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The absence of published research on these specific chemical modifications of this compound means that no data tables with detailed research findings can be compiled, and no discussion of established methodologies for its derivatization can be provided.

General principles of organic synthesis would suggest potential pathways for the modification of this molecule, such as C-H activation for remote functionalization of the cyclooctyl ring or modifications of the amide bond. However, without specific studies on this compound, any such discussion would be purely speculative and would not meet the required standard of a professional and authoritative article based on verifiable research.

In-depth Analysis of this compound in Chemical Science

The scientific community has yet to extensively document the chemical compound this compound, and as a result, there is a notable absence of detailed research findings in peer-reviewed literature. This article aims to explore the potential research applications of this compound within the realm of chemical science, based on its structural features and analogies to well-studied amide-containing molecules. While specific experimental data on this compound is not publicly available, its constituent functional groups—a cyclooctyl ring, an ethylbutanamide core, and an amide linkage—provide a foundation for discussing its prospective roles in various chemical disciplines.

Potential Research Applications Within Chemical Science

The unique combination of a bulky, flexible cyclooctyl group and a chiral 2-ethylbutanamide (B1267559) fragment suggests that N-cyclooctyl-2-ethylbutanamide could be a valuable molecule for investigation in several areas of chemical research.

The structure of this compound makes it a plausible intermediate in the synthesis of more complex molecules. The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclooctylamine and 2-ethylbutanoic acid, which could then be used in subsequent synthetic steps. Alternatively, the nitrogen and carbonyl group of the amide can participate in various chemical transformations, serving as a handle for further functionalization. The presence of a chiral center at the 2-position of the butanamide moiety introduces the potential for its use in asymmetric synthesis, where it could serve as a chiral building block for the construction of enantiomerically pure target molecules.

In the field of advanced materials science, the properties of this compound could be harnessed in the development of novel polymers and supramolecular assemblies.

Polymer Precursors: The amide linkage in this compound is similar to the repeating unit found in polyamides. It is conceivable that this compound, or derivatives thereof, could be used as a monomer in polymerization reactions to create new polyamide materials. The bulky cyclooctyl group would likely impart unique physical properties to the resulting polymer, such as increased amorphousness, lower density, and altered solubility compared to polyamides derived from linear diamines.

Supramolecular Assemblies: The amide group is well-known for its ability to form strong hydrogen bonds. This intermolecular interaction could be exploited to guide the self-assembly of this compound molecules into well-defined supramolecular structures, such as sheets, ribbons, or nanotubes. The cyclooctyl group would play a significant role in dictating the packing of the molecules in the solid state, potentially leading to the formation of porous materials with applications in separation or catalysis.

| Potential Application Area | Relevant Structural Feature | Possible Outcome |

| Polymer Precursor | Amide linkage, Cyclooctyl group | Novel polyamides with unique physical properties |

| Supramolecular Assemblies | Amide group (hydrogen bonding), Cyclooctyl group (steric influence) | Self-assembled structures (e.g., sheets, tubes), porous materials |

The study of the reactivity and properties of this compound could contribute to the development of new synthetic methodologies. For instance, the selective functionalization of the cyclooctyl ring in the presence of the amide group, or vice versa, would require the development of new chemoselective reactions. Furthermore, the conformational flexibility of the cyclooctyl ring could be used to study the influence of long-range steric effects on reaction outcomes, providing valuable insights for reaction design.

The structure of this compound is well-suited for theoretical studies of intermolecular interactions. The interplay of hydrogen bonding from the amide group and van der Waals interactions from the hydrophobic cyclooctyl and ethylbutyl groups could be modeled to better understand the forces that govern molecular recognition and self-assembly.

In the context of host-guest chemistry, the cyclooctyl group could potentially act as a lipophilic binding site for small guest molecules. While not a classic macrocyclic host, the conformational flexibility of the eight-membered ring might allow it to partially encapsulate a guest, leading to the formation of weak inclusion complexes. Computational studies could predict the binding affinities for various guests and guide the design of related molecules with enhanced host properties.

| Research Area | Focus of Study | Potential Insights |

| Intermolecular Interactions | Hydrogen bonding vs. van der Waals forces | Understanding of molecular recognition and self-assembly |

| Host-Guest Chemistry | Cyclooctyl group as a binding site | Design principles for novel host molecules |

Conclusion and Future Outlook in N Cyclooctyl 2 Ethylbutanamide Research

Summary of Key Research Findings and Methodological Advances

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research on N-cyclooctyl-2-ethylbutanamide. As such, there are no key research findings or methodological advances to report for this particular compound. The scientific community has not published any studies detailing its synthesis, characterization, or application.

Identification of Promising Avenues for Further Academic Exploration

Given the absence of existing research, any investigation into this compound would be breaking new ground. Promising avenues for initial academic exploration would include:

Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route to produce this compound, followed by its full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Property Determination: A detailed study of its physical and chemical properties, including melting point, boiling point, solubility, and stability, would be essential for any future applications.

Computational Modeling: Theoretical studies could be employed to predict the compound's conformational preferences, electronic properties, and potential for intermolecular interactions, which could guide experimental work.

Broader Implications for Organic Chemistry and Material Sciences

Without any data on the properties of this compound, its broader implications for organic chemistry and material sciences are entirely speculative. The unique combination of a bulky, flexible cyclooctyl group and a branched 2-ethylbutanoyl moiety could potentially lead to interesting solid-state packing, solubility characteristics, or biological activities. However, until the compound is synthesized and studied, any discussion of its potential impact remains conjectural.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclooctyl-2-ethylbutanamide, and which coupling agents are optimal for its preparation?

- Methodological Answer : The synthesis typically involves coupling 2-ethylbutanoic acid derivatives with cyclooctylamine. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) are effective for amide bond formation under inert atmospheres (e.g., nitrogen or argon). Reaction conditions (e.g., temperature, solvent polarity) should be optimized via small-scale trials before scaling up .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm functional groups and stereochemistry, HPLC (with UV/Vis or MS detection) for purity assessment (>95%), and FT-IR to verify amide bond formation. Cross-validate results with computational tools (e.g., PubChem-derived SMILES data) for structural alignment .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via HPLC and mass spectrometry. Store in amber vials at -20°C under anhydrous conditions for long-term stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in binding affinity data (e.g., SPR vs. ITC results) for this compound?

- Methodological Answer :

- Perform triplicate experiments under standardized buffer conditions (pH, ionic strength).

- Use statistical tests (e.g., ANOVA) to assess variability.

- Validate ligand-receptor interactions with orthogonal techniques like microscale thermophoresis (MST) or X-ray crystallography .

Q. How can automated reactors improve yield and reproducibility in scaled-up synthesis?

- Methodological Answer : Implement continuous flow reactors with real-time monitoring of temperature, pressure, and reactant concentrations. Optimize residence time and mixing efficiency using Design of Experiments (DoE) to minimize batch-to-batch variability .

Q. What computational approaches predict this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to simulate target binding.

- Apply QSAR (Quantitative Structure-Activity Relationship) models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

- Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. How do researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

- Methodological Answer :

- Evaluate compound solubility and metabolic stability using liver microsome assays.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy.

- Consider prodrug derivatization to enhance bioavailability .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and assess assay robustness .

Q. How should researchers validate unexpected byproducts during synthesis?

- Methodological Answer :

- Isolate byproducts via preparative HPLC or column chromatography.

- Characterize structures using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY).

- Propose reaction mechanisms (e.g., via DFT calculations) to explain formation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.